Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate
Description
Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate is a methyl ester derivative featuring a 4-oxobutanoate backbone substituted with a 2,4-dimethylphenyl group at the ketone position. Key spectral characteristics for similar compounds include distinct IR absorption bands for C=O (1682 cm⁻¹) and ester groups, as well as ¹H NMR signals for aromatic protons (δ 7.03–8.11 ppm) and methyl groups (δ 2.32 ppm) .
Properties
IUPAC Name |
methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-4-5-11(10(2)8-9)12(14)6-7-13(15)16-3/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUOGYSYSJPHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-(2,4-dimethylphenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(2,4-dimethylphenyl)-4-oxobutanoic acid, while reduction could produce 4-(2,4-dimethylphenyl)-4-hydroxybutanoate.
Scientific Research Applications
Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism by which Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may then participate in further biochemical reactions. The phenyl group can interact with aromatic receptors, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate, highlighting variations in substituents, functional groups, and physicochemical properties:
Key Comparison Points
Substituent Effects on Reactivity and Bioactivity The 2,4-dimethylphenyl group in the target compound likely enhances steric hindrance and lipophilicity compared to monosubstituted analogs like 4-(4-methylphenyl)-4-oxobutanoic acid .
Ester vs. Acid Derivatives Carboxylic acid derivatives (e.g., 4-(4-methylphenyl)-4-oxobutanoic acid) display higher polarity and lower bioavailability compared to esterified forms, as evidenced by the presence of a broad IR OH stretch (3433 cm⁻¹) and lower melting points . Ethyl esters (e.g., ethyl 4-(2,4-dimethylphenyl)-4-oxobutanoate) may offer improved metabolic stability over methyl esters due to slower enzymatic hydrolysis .
Structural Modifications for Pharmacological Applications Replacement of the ketone with an anilino group (e.g., methyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate) introduces hydrogen-bonding capability, which could modulate interactions with biological targets like enzymes or receptors . Biphenyl-substituted analogs (e.g., methyl 4-(2′,4′-dibromobiphenyl-4-yl)-4-oxobutanoate) demonstrate the role of extended aromatic systems in enhancing π-π stacking interactions, a critical factor in drug design .
Biological Activity
Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is an ester compound characterized by a carbonyl group adjacent to a methyl ester and a substituted aromatic ring. The structural formula can be represented as follows:
This structure allows for various chemical reactions, including oxidation and reduction, which can lead to the formation of different derivatives with potentially unique biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. The compound's carbonyl and ester groups play crucial roles in its reactivity:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of various enzymes, affecting metabolic pathways. For instance, its structure allows it to engage in hydrogen bonding and hydrophobic interactions with enzyme active sites.
- Receptor Binding : It has been suggested that the compound could bind to specific receptors, influencing signaling pathways related to inflammation or cancer progression.
Biological Activity Studies
Research on this compound has indicated several potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, it has been tested against breast cancer cells, showing significant inhibition of cell proliferation .
- Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation in various models. It appears to modulate cytokine production and inhibit inflammatory pathways.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Enzyme Inhibition | Modulation of metabolic pathways |
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity compared to control treatments .
- Inflammatory Response Modulation : In an animal model of arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential utility in managing inflammatory diseases.
Research Findings
Recent investigations have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at the aromatic ring have been shown to significantly alter the compound's efficacy against various biological targets.
Future Directions
Ongoing research aims to further elucidate the mechanisms by which this compound exerts its biological effects. Future studies will likely explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications affect activity can lead to more potent analogs.
- In Vivo Studies : Evaluating the therapeutic potential in live models will provide insights into pharmacokinetics and safety profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
